REACTION_SMILES
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[CH2:18]=[O:19].[CH3:1][N:2]([NH2:3])[C:4](=[O:5])[NH:6][c:7]1[s:8][c:9]([CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)[n:10][n:11]1.[CH3:22][OH:23].[K+:21].[OH-:20]>>[CH3:1][N:2]1[NH:3][CH2:18][N:6]([c:7]2[s:8][c:9]([CH:12]3[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]3)[n:10][n:11]2)[C:4]1=[O:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(N)C(=O)Nc1nnc(C2CCCCC2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN1NCN(c2nnc(C3CCCCC3)s2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |